7-Oxa-2-azaspiro[4.5]decan-10-one
Description
7-Oxa-2-azaspiro[4.5]decan-10-one is a bicyclic heterocyclic compound featuring a spiro junction between a seven-membered oxazepane ring and a five-membered lactam ring. The compound’s structural uniqueness arises from the fusion of oxygen (oxa) and nitrogen (aza) heteroatoms within the spirocyclic framework. Key identifiers include:
- CAS Number: 1782777-20-1
- Molecular Formula: C₉H₁₄O₂ (discrepancies exist in literature; see Section 2 for discussion)
- Molecular Weight: 154.21 g/mol
The spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
7-oxa-2-azaspiro[4.5]decan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-1-4-11-6-8(7)2-3-9-5-8/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEVZOYKXOCSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1=O)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[4.5]decan-10-one typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 7-Oxa-2-azaspiro[4.5]decan-10-one are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decan-10-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Oxa-2-azaspiro[4.5]decan-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Comparisons
a. Heteroatom Position and Bioactivity
- Anti-TB Activity : The 1-oxa-2,7-diazaspiro[4.5]decan-10-one derivative (compound 3e) exhibits potent anti-tubercular activity (MIC = 3.02 μM), attributed to its dual nitrogen atoms enhancing hydrogen-bonding interactions with Mycobacterium tuberculosis targets . In contrast, the parent 7-oxa-2-azaspiro compound lacks reported antimicrobial activity, highlighting the importance of additional nitrogen substituents.
- CNS Applications : 2,7-Diazaspiro derivatives with bis(4-fluorophenyl)methyl groups act as dopamine transporter (DAT) inhibitors, showing promise for ADHD and substance abuse disorders . The absence of electron-withdrawing groups (e.g., fluorine) in 7-oxa-2-azaspiro[4.5]decan-10-one limits its utility in CNS targeting.
b. Conformational and Electronic Effects
- Spiro vs. Fused Systems : Bicyclo[4.3.1]decan-10-one (a fused bicyclic ketone) lacks the spiro system’s rigidity, leading to different spatial arrangements and reduced metabolic stability compared to 7-oxa-2-azaspiro derivatives .
- Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 1-thia-4-azaspiro[4.5]decane) increases lipophilicity, enhancing membrane permeability in cytotoxic agents .
Discrepancies and Clarifications
- Molecular Formula Conflict: cites C₉H₁₄O₂, while lists C₈H₁₃NO₂ for a similarly named compound. This discrepancy likely arises from positional isomerism (e.g., ketone at C1 vs. C10). The correct IUPAC name for the target compound (ketone at C10) supports the C₉H₁₄O₂ formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
